molecular formula C15H20ClNO3 B2542753 tert-butyl (2R)-2-(2-chloroacetamido)-3-phenylpropanoate CAS No. 1583245-31-1

tert-butyl (2R)-2-(2-chloroacetamido)-3-phenylpropanoate

Cat. No.: B2542753
CAS No.: 1583245-31-1
M. Wt: 297.78
InChI Key: MEVWIVBKIHNFRW-GFCCVEGCSA-N
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Description

tert-butyl (2R)-2-(2-chloroacetamido)-3-phenylpropanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl ester group, a phenyl group, and a chloroacetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R)-2-(2-chloroacetamido)-3-phenylpropanoate typically involves the following steps:

    Formation of the Chloroacetamido Intermediate: The starting material, 2-chloroacetic acid, is reacted with an amine to form the chloroacetamido intermediate. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a base like triethylamine.

    Esterification: The chloroacetamido intermediate is then esterified with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to form the desired ester.

    Introduction of the Phenyl Group:

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloroacetamido group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Oxidation and Reduction: The phenyl group can participate in oxidation and reduction reactions, leading to the formation of various oxidized or reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or amines can be used under mild conditions.

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis Products: Carboxylic acid and tert-butyl alcohol.

    Oxidation and Reduction Products: Various oxidized or reduced phenyl derivatives.

Scientific Research Applications

Chemistry

tert-butyl (2R)-2-(2-chloroacetamido)-3-phenylpropanoate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology and Medicine

In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. It may also serve as a probe to study enzyme-substrate interactions and protein-ligand binding.

Industry

In the pharmaceutical industry, this compound can be used in the synthesis of drug candidates. Its structural features make it a valuable intermediate in the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-(2-chloroacetamido)-3-phenylpropanoate depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    tert-butyl (2R)-2-(2-bromoacetamido)-3-phenylpropanoate: Similar structure with a bromoacetamido group instead of a chloroacetamido group.

    tert-butyl (2R)-2-(2-iodoacetamido)-3-phenylpropanoate: Similar structure with an iodoacetamido group instead of a chloroacetamido group.

    tert-butyl (2R)-2-(2-fluoroacetamido)-3-phenylpropanoate: Similar structure with a fluoroacetamido group instead of a chloroacetamido group.

Uniqueness

The presence of the chloroacetamido group in tert-butyl (2R)-2-(2-chloroacetamido)-3-phenylpropanoate imparts unique reactivity compared to its bromo, iodo, and fluoro counterparts. The chloro group is less reactive than bromo and iodo but more reactive than fluoro, making it a versatile intermediate in various chemical transformations.

Properties

IUPAC Name

tert-butyl (2R)-2-[(2-chloroacetyl)amino]-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO3/c1-15(2,3)20-14(19)12(17-13(18)10-16)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,18)/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVWIVBKIHNFRW-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=CC=C1)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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